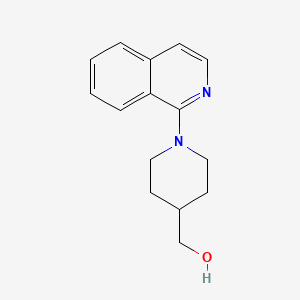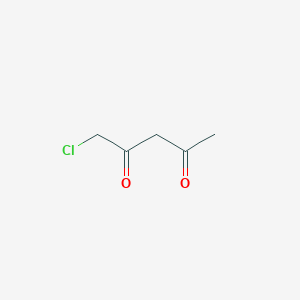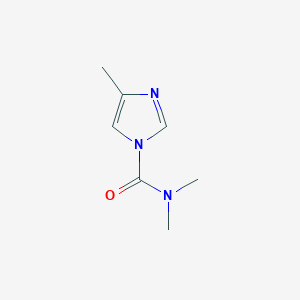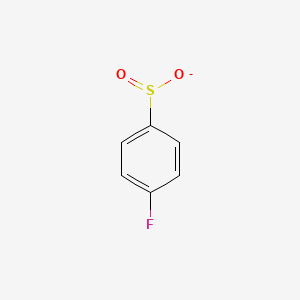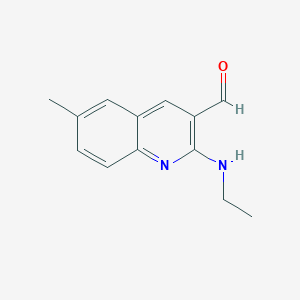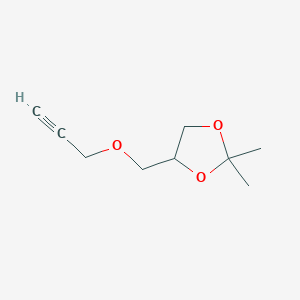
2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane
Übersicht
Beschreibung
2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. The presence of the propargyloxymethyl group in this compound introduces an alkyne functionality, which can be utilized in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetone at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The propargyloxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst can be employed.
Substitution: Nucleophiles like sodium azide or thiolates can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted dioxolanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has several scientific research applications:
Biology: Employed in the synthesis of bioactive molecules and probes for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane is primarily based on its ability to undergo various chemical transformations due to the presence of the alkyne group. The alkyne group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are often catalyzed by copper or ruthenium complexes and proceed through the formation of a metallacycle intermediate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-4-(propyloxymethyl)-1,3-dioxolane
- 2,2-Dimethyl-4-(butynyloxymethyl)-1,3-dioxolane
- 2,2-Dimethyl-4-(ethynyloxymethyl)-1,3-dioxolane
Uniqueness
2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane is unique due to the presence of the propargyloxymethyl group, which introduces an alkyne functionality. This alkyne group can undergo a wide range of chemical transformations, making the compound versatile for various synthetic applications. The compound’s ability to participate in click chemistry reactions, such as the Huisgen cycloaddition, further enhances its utility in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2,2-dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H14O3/c1-4-5-10-6-8-7-11-9(2,3)12-8/h1,8H,5-7H2,2-3H3 |
InChI-Schlüssel |
YIHVCVPUPCJWLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)COCC#C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
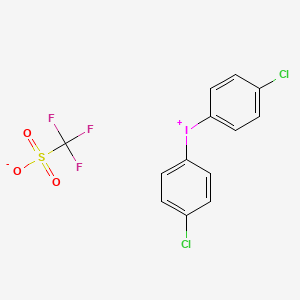
![5-Bromo-2-(methylsulfanyl)-4-[(methylsulfonyl)methyl]pyrimidine](/img/structure/B8687673.png)
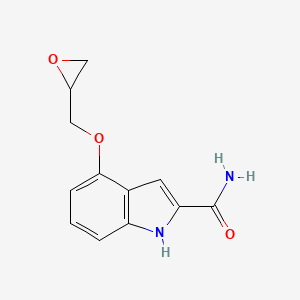
![Benzenesulfonic acid, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B8687686.png)
![Bicyclo[3.3.1]nonan-3-amine](/img/structure/B8687688.png)
